molecular formula C18H14N4OS4 B2977773 N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 887877-77-2

N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

Cat. No. B2977773
CAS RN: 887877-77-2
M. Wt: 430.58
InChI Key: OJIYMSKDLXGDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine is a useful research compound. Its molecular formula is C18H14N4OS4 and its molecular weight is 430.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Schiff base ligands comprising benzothiazole derivatives and their lanthanide (III) complexes have been synthesized and characterized for their optical and anti-bacterial properties. These compounds display significant emissions and exhibit good anti-bacterial activity against pathogenic bacteria, indicating their potential in material science and medicinal applications (Mishra et al., 2020).

Antimicrobial and Antiproliferative Properties

  • Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and evaluated for their biological activities. These compounds have shown high DNA protective ability and strong antimicrobial activity, alongside cytotoxicity on cancer cell lines, suggesting their application in the development of new therapeutic agents (Gür et al., 2020).

Synthetic Methodologies

  • Novel synthetic methodologies have been developed for nitrogen-containing heterocycles, including bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes. This synthesis showcases the potential for creating complex molecules with application in pharmaceuticals and materials science (Fang et al., 2013).

Drug Design and Pharmacology

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine have been evaluated for their cytotoxicity against cancer cell lines. These studies have highlighted the potential of these compounds to induce cell cycle arrest and apoptosis through p53 activation, presenting a promising avenue for anticancer drug development (Kumbhare et al., 2014).

Materials Science

  • Research into the synthesis and properties of C,N-chelated carbene complexes of Palladium(II) with 2-aminobenzo[d]thiazole fragments has provided insights into their moderate antibacterial activity. These findings contribute to the exploration of new materials with potential applications in catalysis and antibacterial surfaces (Mikherdov et al., 2019).

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS4/c1-3-23-11-5-4-6-12-13(11)21-17(25-12)22-16-19-9-7-8-10-15(14(9)26-16)27-18(20-10)24-2/h4-8H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYMSKDLXGDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.